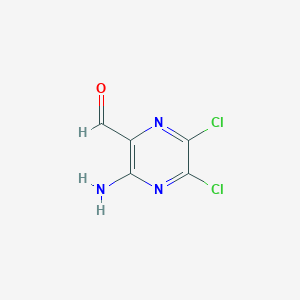

3-Amino-5,6-dichloropyrazine-2-carbaldehyde

Description

Propriétés

IUPAC Name |

3-amino-5,6-dichloropyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-3-4(7)10-5(8)2(1-11)9-3/h1H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCCNYNDDCDAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(C(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538499 | |

| Record name | 3-Amino-5,6-dichloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89167-48-6 | |

| Record name | 3-Amino-5,6-dichloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Overview

3-Amino-5,6-dichloropyrazine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

- Chemical Formula : CHClNO

- CAS Number : 89167-48-6

- Molecular Weight : 192.03 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to affect several biochemical pathways, particularly those involved in cancer therapy and antimicrobial activity.

- Antitumor Activity : Research indicates that derivatives of this compound can sensitize tumor cells to radiation therapy, enhancing the therapeutic ratio of radiologic treatments . The mechanism involves selective targeting of cancerous cells while sparing normal tissues.

- Antimicrobial Properties : Studies have demonstrated the compound's effectiveness against various pathogens, suggesting potential applications in treating infections .

Biological Activity Data

A summary of relevant findings regarding the biological activity of this compound is presented in the table below:

| Activity | Effectiveness | Reference |

|---|---|---|

| Antitumor | Potent in sensitizing tumor cells to radiation | |

| Antimicrobial | Effective against multiple pathogens | |

| Cytotoxicity | Moderate; varies by cell line |

Case Study 1: Antitumor Efficacy

In a study evaluating the effects of this compound on human colon carcinoma cell lines (HT29), it was found to significantly enhance the cytotoxic effects of radiation therapy. The study employed a sulforhodamine B assay to measure cell viability post-treatment, revealing a marked decrease in viable cells when combined with radiation .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited significant antibacterial activity at concentrations as low as 10 µg/mL, making it a candidate for further development as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. It is noted for high gastrointestinal absorption and permeability across biological membranes, including the blood-brain barrier (BBB), which could facilitate its use in central nervous system disorders.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Amino-5,6-dichloropyrazine-2-carbaldehyde has been investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Antimicrobial Activity:

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, pyrazine derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, which is crucial for developing new antibiotics .

Anticancer Potential:

Studies have highlighted the compound's ability to induce apoptosis in cancer cells. It has been incorporated into pyrazole derivatives that demonstrate significant growth inhibition of A549 lung cancer cells . This suggests a promising avenue for anticancer drug development.

Diuretic and Antihypertensive Effects:

The compound's derivatives have been noted for diuretic and natriuretic properties, making them valuable in treating conditions such as edema and hypertension . These effects are attributed to the structural modifications that enhance their pharmacological profiles.

Agrochemicals

This compound has also found applications in agrochemical formulations. Its derivatives are being explored as potential herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and fungi.

Herbicidal Activity:

Research into substituted pyrazinecarboxamides suggests that they can effectively control weed growth by interfering with plant metabolic processes . The chlorinated pyrazine structure enhances the herbicidal activity compared to non-chlorinated analogs.

Material Science

In material science, this compound is being studied for its potential use in creating novel materials with specific electronic or optical properties.

Polymer Chemistry:

The compound can act as a building block for synthesizing polymers with unique properties. Its reactivity allows it to participate in various polymerization reactions, leading to materials with tailored functionalities for applications in electronics or coatings .

Case Study 1: Antimicrobial Development

A study focused on synthesizing pyrazine derivatives based on this compound led to the discovery of compounds with significant antibacterial activity against resistant strains of bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at the amino group enhanced activity against Mycobacterium tuberculosis by improving solubility and cellular uptake .

Case Study 2: Cancer Research

In a study examining the anticancer potential of pyrazole derivatives derived from this compound, researchers found that certain modifications resulted in compounds that induced apoptosis in A549 lung cancer cells at low micromolar concentrations. The findings suggest that these derivatives could serve as lead compounds for further development into anticancer agents .

Comparaison Avec Des Composés Similaires

3,6-Dichloropyrazine-2-carbaldehyde

- Structure : Cl at positions 3 and 6; aldehyde at position 2.

- Key Differences: Lacks the amino group at position 3.

- Properties: Higher similarity (0.83) to the target compound due to shared dichloro and aldehyde groups .

3-Amino-6-bromopyrazine-2-carbaldehyde

- Structure : Br at position 6, NH$_2$ at position 3, aldehyde at position 2.

- Key Differences : Bromine substitution instead of chlorine at position 5.

- Properties : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter reactivity in cross-coupling reactions. This compound is commercially available (95% purity) and used in pharmaceutical research .

Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate

- Structure : Methyl ester (-COOCH$_3$) at position 2 instead of aldehyde.

- Properties : Melting point: 230–233°C; molecular weight 222.03 g/mol. The ester group enhances stability but reduces electrophilicity compared to the aldehyde. Widely used as a synthetic intermediate, with global market data tracked since 1997 .

3-Amino-5,6-dichloropyrazine-2-carbonitrile

- Structure: Cyano (-CN) group at position 2 instead of aldehyde.

- Properties: Molecular formula C$5$H$2$Cl$2$N$4$. The cyano group increases electron-withdrawing effects, favoring nucleophilic substitution at position 2. Similarity score: 0.86 (ethyl ester analog) .

Structural and Functional Group Analysis

Substituent Effects

- Chlorine vs. Bromine : Chlorine’s higher electronegativity increases polarization of the pyrazine ring, enhancing electrophilic aromatic substitution (EAS) reactivity. Bromine’s lower electronegativity but larger size may favor Suzuki-Miyaura couplings .

- Aldehyde vs. Ester/Cyano: The aldehyde group (-CHO) is highly reactive in condensation reactions (e.g., forming Schiff bases), whereas esters (-COOR) and nitriles (-CN) are more stable but less electrophilic .

Physicochemical Properties

Méthodes De Préparation

Starting Materials and General Approach

The synthesis of 3-Amino-5,6-dichloropyrazine-2-carbaldehyde typically begins with dihalogenated pyrazine derivatives , such as 3-amino-5,6-dichloropyrazine carboxylic acid esters or related intermediates. The key challenge is selective substitution and functional group transformations on the pyrazine ring while maintaining the dichloro substitution pattern at positions 5 and 6.

Preparation via Amination and Chlorination of Pyrazine Carboxylic Esters

A well-documented method involves the transformation of 3-amino-5,6-dichloropyrazine carboxylic acid methyl esters into various amino-substituted pyrazine derivatives, which can be further converted into the aldehyde form.

Step 1: Preparation of 3-Amino-5,6-dichloropyrazine carboxylic acid methyl ester

- Starting from pyrazine derivatives, regioselective chlorination is performed to introduce chlorine atoms at positions 5 and 6.

- Amination at position 3 is achieved by reacting the dichloropyrazine ester with ammonia gas in high dielectric solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N,N-dimethylacetamide (DMAc).

- The reaction is conducted at mild temperatures (10 °C to steam bath temperature, ~65-70 °C) with continuous ammonia gas bubbling.

- The product precipitates upon dilution with water and is isolated by filtration.

Step 2: Conversion to 3,5-diamino-6-chloropyrazine carboxylic acid methyl ester

- Under similar conditions, selective substitution of chlorine at position 5 by an amino group is achieved.

- The reaction yields 3,5-diamino-6-chloropyrazine derivatives, which are intermediates for further functionalization.

Step 3: Functional group transformations

- The carboxylic acid methyl ester can be converted to the corresponding aldehyde via reduction or partial hydrolysis followed by oxidation.

- Specific methods for aldehyde formation from these intermediates are less directly described in patents but generally involve controlled reduction or oxidation steps.

Reaction Conditions Summary Table:

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amination of 3-amino-5,6-dichloropyrazine methyl ester | Dry ammonia gas bubbling | 10–70 °C | DMSO, DMF, DMAc | ~82-91 | Mild conditions, selective amination |

| Substitution of 5-chlorine by amino | Ammonia gas, stirring | 65–70 °C | DMSO | 82-91 | Formation of 3,5-diamino-6-chloropyrazine |

| Isolation | Dilution with cold water, filtration | Ambient | Water | - | Precipitation of product |

Alternative Synthetic Routes: Halogenation and Tele-Substitution

Research into halogenated pyrazine systems reveals that tele-substitution reactions can be employed for selective functionalization on the pyrazine ring, which may be adapted for the synthesis of 3-amino-5,6-dichloropyrazine derivatives.

- Dihalopyrazines (including 5,6-dichloropyrazines) have been subjected to nucleophilic substitution reactions where amines replace halogens under controlled conditions.

- The reaction selectivity depends on the position of halogens and the nucleophile used.

- Literature indicates that 5-halogenated pyrazines can undergo ipso- or tele-substitution, but 6-halogenated analogs tend to degrade under similar conditions.

This knowledge informs the choice of reagents and conditions to avoid degradation and favor desired substitution patterns.

Industrial and Laboratory Scale Considerations

- Industrial syntheses optimize the above reactions for yield, purity, and safety , often avoiding hazardous reagents like POCl3.

- Solvents with high dielectric constants (DMSO, DMF) are preferred to facilitate nucleophilic substitution under mild conditions.

- Control of temperature and ammonia gas flow rate is critical to prevent side reactions and degradation.

- Crystallization from solvents like acetonitrile is used to purify intermediates and final products.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvents | Temperature Range | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| Amination of dichloropyrazine ester | 3-Amino-5,6-dichloropyrazine methyl ester | Dry ammonia gas | DMSO, DMF, DMAc | 10–70 °C | 30–90 min | 82–91 | Selective substitution of chlorine by amino group |

| Tele-substitution (research) | 5,6-Dichloropyrazine derivatives | Amines (varied nucleophiles) | Polar aprotic solvents | Mild reflux | Several hours | Variable | Requires careful control to avoid degradation |

| Functional group transformation | Amino-dichloropyrazine esters | Reducing/oxidizing agents | Variable | Variable | Variable | Not specified | Conversion to aldehyde functionality |

Research Findings and Analytical Data

- The amino-substituted dichloropyrazine esters display melting points around 210–234 °C depending on purity and recrystallization solvents.

- Elemental analysis confirms the expected composition consistent with 3-amino-5,6-dichloropyrazine derivatives.

- Reaction monitoring by NMR and mass spectrometry confirms substitution patterns and purity.

Q & A

Q. What are the common synthetic routes for 3-Amino-5,6-dichloropyrazine-2-carbaldehyde?

The synthesis typically involves functionalization of pyrazine precursors. For example, chlorination and oxidation steps are critical. A reported method involves coupling 6-chloropyrazine-2-carboxylic acid derivatives with amines using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine as a base . Subsequent hydrolysis or oxidation steps introduce the aldehyde group. Alternative routes may employ Hofmann rearrangements or controlled reduction of nitrile intermediates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques include:

- NMR Spectroscopy : To verify substituent positions (e.g., aromatic protons and aldehyde signals).

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for aldehydes) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns. Recrystallization and chromatography (HPLC, TLC) ensure purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Key factors include:

- Temperature Control : Lower temperatures reduce side reactions during chlorination .

- Catalyst Selection : EDCI/HOBt systems enhance coupling efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates . A comparative study of microwave-assisted vs. conventional heating showed 15–20% yield improvements in similar pyrazine derivatives .

Q. What strategies resolve contradictions in reported reactivity of the aldehyde group?

Discrepancies may arise from competing reactions (e.g., oxidation or nucleophilic attacks). Strategies include:

- Protecting Groups : Temporarily masking the aldehyde with acetals during functionalization .

- pH Control : Acidic conditions stabilize the aldehyde, while basic conditions promote enolate formation .

- Kinetic vs. Thermodynamic Studies : Monitoring reaction pathways via in situ IR or HPLC .

Q. How do substituent effects influence the compound’s biological activity?

Substituents like chloro and amino groups modulate electronic and steric properties. For example:

- Chlorine : Enhances lipophilicity and receptor binding in antimicrobial assays .

- Amino Group : Facilitates hydrogen bonding in enzyme inhibition studies . A table comparing derivatives (e.g., methyl vs. trifluoromethyl analogs) reveals structure-activity trends:

| Derivative | Bioactivity (IC₅₀) | LogP | Reference |

|---|---|---|---|

| 3-Amino-5,6-dichloro | 12 µM (Antibacterial) | 1.8 | |

| 3-Amino-6-methyl-5-chloro | 28 µM | 2.1 | |

| 3-Amino-5-trifluoromethyl | 8 µM | 2.5 |

Q. What methodologies address low solubility in aqueous assays?

- Co-solvent Systems : DMSO-water mixtures (≤10% DMSO) maintain solubility without denaturing proteins .

- Nanoformulation : Liposomal encapsulation improves bioavailability in cell-based studies .

Data Contradiction Analysis

Q. Why do conflicting results arise in catalytic oxidation studies?

Discrepancies may stem from:

- Catalyst Purity : Trace metals in reagents (e.g., Pd/C) alter reaction pathways .

- Oxygen Sensitivity : Inconsistent inert atmosphere control during aldehyde oxidation . Reproducibility is enhanced by standardized protocols (e.g., Schlenk-line techniques).

Q. How to validate contradictory biological activity reports across studies?

- Assay Standardization : Use positive controls (e.g., ampicillin for antibacterial tests) .

- Dose-Response Curves : Ensure linearity in activity measurements .

- Structural Reanalysis : Confirm compound identity via X-ray crystallography if NMR is inconclusive .

Methodological Resources

- Synthetic Protocols : Detailed procedures for EDCI-mediated coupling , Hofmann rearrangements .

- Analytical Workflows : NMR (DMSO-d₆ solvent systems) , HPLC-MS conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.